molecular formula C6H13NO2 B8802619 1-Methoxypiperidin-4-ol CAS No. 93841-20-4

1-Methoxypiperidin-4-ol

Cat. No.: B8802619
CAS No.: 93841-20-4
M. Wt: 131.17 g/mol
InChI Key: SMXILXHGRZEYOP-UHFFFAOYSA-N
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Description

1-Methoxypiperidin-4-ol is a useful research compound. Its molecular formula is C6H13NO2 and its molecular weight is 131.17 g/mol. The purity is usually 95%.
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Properties

CAS No.

93841-20-4

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

1-methoxypiperidin-4-ol

InChI

InChI=1S/C6H13NO2/c1-9-7-4-2-6(8)3-5-7/h6,8H,2-5H2,1H3

InChI Key

SMXILXHGRZEYOP-UHFFFAOYSA-N

Canonical SMILES

CON1CCC(CC1)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 1-methoxy-piperidin-4-one [prepared according to Journal of Organic Chemistry (1961), 26, 1867-74] (15.0 g, 116.1 mmol) in ethanol (430 ml) was added sodium borohydride 96% (2.29 g, 58.1 mmol) in portions. The reaction mixture was stirred at room temperature for 5 hours, evaporated to half of its volume, poured on cold saturated aqueous ammonium chloride and thoroughly extracted with ethyl acetate. The combined organic layers were washed with brine, dried over sodium sulfate and concentrated. The residue was purified by chromatography on silica gel (ethyl acetate). Yield: 10.9 g of 1-methoxy-piperidin-4-ol as a liquid.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
2.29 g
Type
reactant
Reaction Step One
Quantity
430 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Under an atmosphere of argon, 200 ml ethanol was cooled to 10° C. and 3.7 g sodium borohydride was added. A solution of 25 g 1-methoxy-piperidin-4-one (prepared according to J. Org. Chem. 1961, 26, 1867-74) in 200 ml ethanol was added to the stirred suspension, while the temperature was kept in the range of 15-20° C. Then the mixture was stirred at ambient temperature for 3 hours. 50 ml aqueous ammonium chloride was added slowly and then the solvent evaporated. The residue was purified by chromatography on silica gel, using ethyl acetate as a solvent. Thus, 22.8 g 1-methoxy-piperidin-4-ol was obtained.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

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